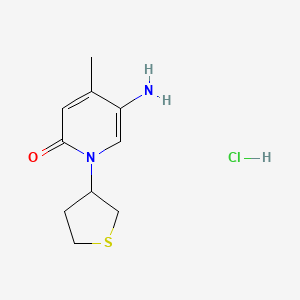

5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride” is a chemical compound with the molecular formula C10H14N2OS. Its molecular weight is 246.76 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2OS.ClH/c1-7-4-10(13)12(5-9(7)11)8-2-3-14-6-8;/h4-5,8H,2-3,6,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Pyrano[2,3-d]pyrimidine Synthesis

5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one hydrochloride serves as a key precursor in the synthesis of various pyrano[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their wide range of applicability in medicinal and pharmaceutical industries, attributed to their bioavailability and broader synthetic applications. The synthesis of 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives is achieved through a one-pot multicomponent reaction utilizing hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, catalyst-/solvent-free conditions, and miscellaneous catalysts. This comprehensive approach to synthesis highlights the importance of 5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one hydrochloride in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Thiophene Analogues Evaluation

The compound and its derivatives have been synthesized and evaluated for potential carcinogenicity, considering the biological activity retention when aromatic rings are replaced by isosteric or isoelectronic aromatic rings. This evaluation includes synthesis and analysis of thiophene analogues of known carcinogens, assessing their activity through in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay. Such studies contribute to understanding the chemical and biological behavior of these compounds and their potential impact on carcinogenicity, thereby providing insights into the reliability of in vitro predictions for new structural compounds' carcinogenic potential (Ashby, Styles, Anderson, & Paton, 1978).

Inhibitory Mechanisms and Drug Synthesis

5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one hydrochloride and its derivatives are instrumental in the synthesis of inhibitors targeting various biological pathways. For instance, DNA methyltransferase inhibitors, crucial for understanding cancer therapy mechanisms due to their role in gene expression regulation through epigenetic modifications, have been explored. These inhibitors, including analogs of nucleoside deoxycytidine, have shown significant promise in antitumor effects in both in vitro and in vivo models, highlighting the compound's relevance in developing therapeutic agents (Goffin & Eisenhauer, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

5-amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c1-7-4-10(13)12(5-9(7)11)8-2-3-14-6-8;/h4-5,8H,2-3,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXPPWKOGFIKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)C2CCSC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)

![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)